molecular formula C13H14N4O3 B2774188 Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034580-64-6

Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2774188
CAS RN: 2034580-64-6
M. Wt: 274.28
InChI Key: OVIQBUZDDLCKKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives has been a significant area of research due to their wide range of biological activities . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These methods have been improved and modernized over time to solve specific practical problems .


Molecular Structure Analysis

The molecular structure of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone consists of an isoxazole ring attached to a pyrrolidine ring via a methanone group. The isoxazole ring also has a methylpyridazine group attached to it via an oxygen atom.


Chemical Reactions Analysis

Isoxazoles are known for their synthetic availability, special chemical properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The molecular weight of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is 274.28. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles

A study has shown that a facile access to polysubstituted 3-(isoxazol-5-yl)pyrroles was developed through [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) and styrylisoxazoles . This transformation is operationally simple, high-yielding, and displays broad substrate scope .

Biological Activities

Pyrrole derivatives, which include isoxazol-5-ylpyrroles, are one of the most relevant heterocycles with important biological activities. These activities include antitumor, antibacterial, antiviral, anti-inflammatory, antioxidative effects, and more . They are also widely used in organic synthesis as key heterocycles and/or intermediates for the preparation of natural compounds and related structures, and molecular sensors .

Medicinal Chemistry

Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Because of this they have been the subject of research in medicinal chemistry over the past decades .

Drug Development

Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Molecular Docking Studies

Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone and similar compounds can be used in molecular docking studies. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .

Construction of Isoxazole Ring

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of clinically viable drugs using this information .

properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-2-3-12(16-15-9)19-10-5-7-17(8-10)13(18)11-4-6-14-20-11/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIQBUZDDLCKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

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